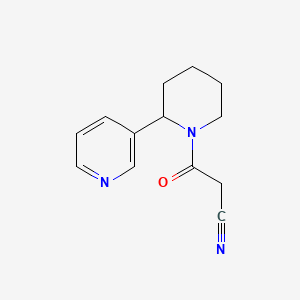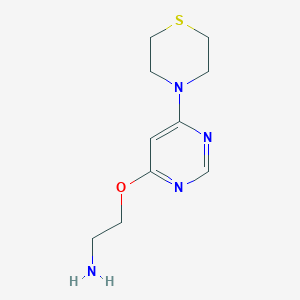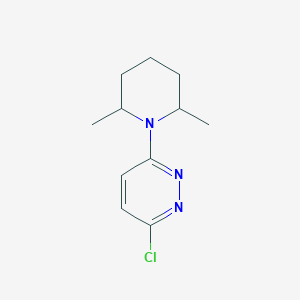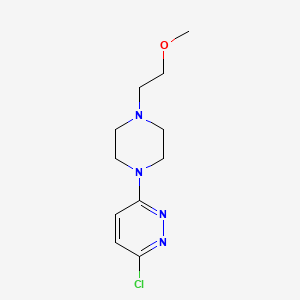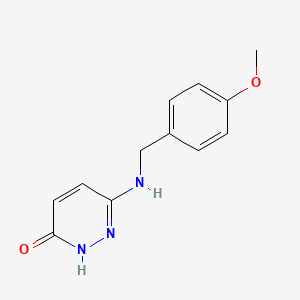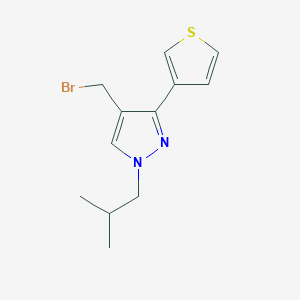
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
“4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene-based compounds often involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are the main focus of these strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” would include this thiophene ring, along with additional functional groups attached to it.Chemical Reactions Analysis
Thiophene-based conjugated polymers have exceptional optical and conductive properties . The polymerization of these compounds is very sensitive to the type of catalyst used . For example, the use of Ni(dppe)Cl2 resulted in 99% HT–HT couplings .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
The thiophene moiety in the compound is known for its anticancer properties. Researchers have been exploring thiophene derivatives for their potential to inhibit kinase enzymes, which are crucial in the signaling pathways of cancer cells . The specific structure of “4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” could be designed to target particular kinases, offering a pathway to develop new anticancer drugs.
Material Science: Organic Semiconductors
Thiophene derivatives play a significant role in the development of organic semiconductors. The compound could be utilized in the synthesis of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Pharmacology: Anti-Inflammatory Agents
Compounds containing thiophene rings have shown anti-inflammatory effects. The bromomethyl group in the compound could be further functionalized to enhance its pharmacological profile, potentially leading to the development of new anti-inflammatory medications .
Antimicrobial Research
The pyrazole core of the compound, combined with the thiophene ring, suggests potential antimicrobial activity. This could be particularly useful in designing agents against drug-resistant bacteria, a growing concern in global health .
Neuropharmacology: Anti-Anxiety and Anti-Psychotic Drugs
Thiophene derivatives have been reported to possess anti-anxiety and anti-psychotic effects. The compound could be investigated for its efficacy in treating neurological disorders, possibly offering new treatments for anxiety and psychosis .
Enzyme Inhibition: Kinase Inhibitors
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating various diseases, including cancer. The structure of “4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” could be optimized to inhibit specific kinases, making it a valuable research tool in this field .
Optoelectronics: Photovoltaic Materials
The thiophene unit’s ability to conduct electricity makes it an interesting candidate for use in photovoltaic materials. Research into the compound’s electronic properties could lead to the development of more efficient solar cells .
Chemical Synthesis: Building Blocks
The compound’s structure makes it a versatile building block in chemical synthesis. It could be used to create a variety of complex molecules, serving as a precursor for further chemical transformations in both academic and industrial research .
Future Directions
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZCJRSXBFKMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




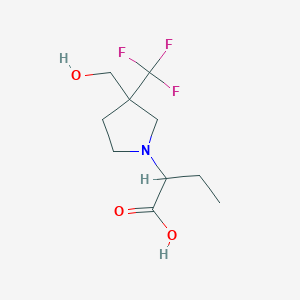
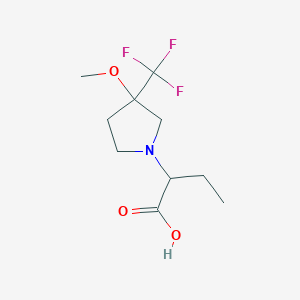
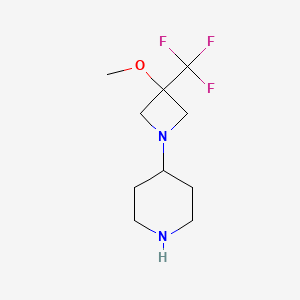


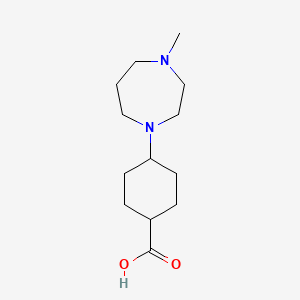
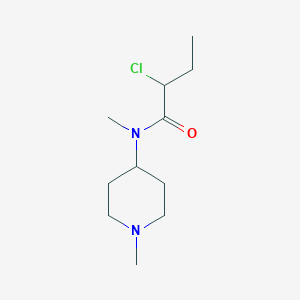
![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)
